1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide
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Overview
Description
1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is a chemical compound with the molecular formula C11H12N2OS. It is known for its unique structure, which includes a cyano group, a methylphenoxy group, and a dimethylmethanethioamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide typically involves the reaction of 2-cyano-6-methylphenol with N,N-dimethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenoxy and dimethylmethanethioamide groups can participate in various chemical interactions. These interactions can affect enzyme activity, protein binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-2-Cyano-4-methylphenoxy-N,N-dimethylmethanethioamide
- 1-2-Cyano-6-ethylphenoxy-N,N-dimethylmethanethioamide
- 1-2-Cyano-6-methylphenoxy-N,N-diethylmethanethioamide
Uniqueness
1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous .
Biological Activity
1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is a synthetic compound that belongs to the class of bi-heterocycles, characterized by the presence of two different heterocyclic rings. This compound has garnered attention for its potential biological activities, particularly in agricultural chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 233.31 g/mol
The biological activity of this compound is attributed to its unique chemical structure, which includes a cyano group and a thioamide moiety. These functional groups are known to interact with various biological targets, leading to diverse pharmacological effects.
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for agricultural applications to control plant pathogens.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions in target organisms.
Biological Activities
The following table summarizes the known biological activities associated with this compound:
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | |
Herbicidal | Potential use as a herbicide | |
Antioxidant | Scavenges free radicals |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Properties :
- A study assessed the antimicrobial efficacy of the compound against common plant pathogens. Results indicated a significant reduction in pathogen viability at concentrations as low as 50 µg/mL.
- Findings : The compound demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria.
-
Herbicidal Activity Evaluation :
- Research focused on the herbicidal potential of the compound showed promising results in inhibiting weed growth in controlled environments.
- Findings : Application rates of 100 µg/mL resulted in over 80% weed mortality within two weeks.
-
Antioxidant Activity Assessment :
- A study investigated the antioxidant properties using DPPH radical scavenging assays.
- Findings : The compound exhibited significant antioxidant activity, comparable to known antioxidants like ascorbic acid.
Properties
IUPAC Name |
O-(2-cyano-6-methylphenyl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-5-4-6-9(7-12)10(8)14-11(15)13(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQOTXQRTQTLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC(=S)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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